![molecular formula C17H18N4O2S2 B11262043 N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide](/img/structure/B11262043.png)

N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

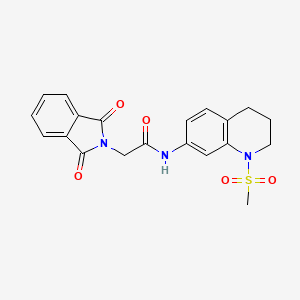

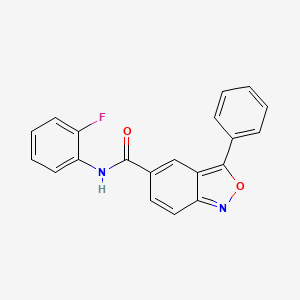

N-(5-{[(7-Methyl-4-oxo-1,4-dihydrochinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamid: ist eine komplexe organische Verbindung, die einen Chinolin-Rest, einen Thiadiazolring und eine Butanamidgruppe aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(5-{[(7-Methyl-4-oxo-1,4-dihydrochinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamid umfasst in der Regel mehrere Schritte:

Bildung des Chinolinrests: Der Chinolinring kann durch die Skraup-Synthese synthetisiert werden, die die Reaktion von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Anlagerung des Thiadiazolrings: Der Thiadiazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Thiosemicarbazid und Schwefelkohlenstoff eingeführt werden.

Kopplung der Chinolin- und Thiadiazolringe: Die Chinolin- und Thiadiazolringe werden unter Verwendung eines geeigneten Linkers, wie z. B. einer Sulfanylgruppe, durch nucleophile Substitutionsreaktionen gekoppelt.

Bildung der Butanamidgruppe:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und automatisierten Syntheseplattformen umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Chinolinrest angreifen und möglicherweise die Ketongruppe in einen Alkohol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Thiadiazol-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden und verschiedene katalytische Prozesse erleichtern.

Materialwissenschaften: Ihre einzigartige Struktur macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen Eigenschaften.

Biologie und Medizin

Antimikrobielle Mittel: Aufgrund ihrer strukturellen Ähnlichkeit mit bekannten bioaktiven Molekülen kann sie antimikrobielle Eigenschaften aufweisen.

Krebsforschung: Die Verbindung könnte auf ihre Fähigkeit hin untersucht werden, bestimmte Krebszellwege zu hemmen.

Industrie

Pharmazeutika: Sie kann ein Leitmolekül für die Entwicklung neuer Medikamente sein.

Landwirtschaft: Mögliche Verwendung als Pestizid oder Herbizid aufgrund ihrer Bioaktivität.

Wirkmechanismus

Der Wirkmechanismus von N-(5-{[(7-Methyl-4-oxo-1,4-dihydrochinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Enzyme oder Rezeptoren hemmen, die an kritischen biologischen Wegen beteiligt sind, was zu therapeutischen Wirkungen führt. Der Chinolinrest kann sich in die DNA interkalieren, während der Thiadiazolring mit Proteinen interagieren kann und deren Funktion stört.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and carbon disulfide.

Coupling of the Quinoline and Thiadiazole Rings: The quinoline and thiadiazole rings are coupled using a suitable linker, such as a sulfanyl group, through nucleophilic substitution reactions.

Formation of the Butanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline moiety, potentially converting the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties.

Cancer Research: The compound could be investigated for its potential to inhibit specific cancer cell pathways.

Industry

Pharmaceuticals: It can be a lead compound for the development of new drugs.

Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Wirkmechanismus

The mechanism of action of N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. The quinoline moiety can intercalate with DNA, while the thiadiazole ring may interact with proteins, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin: Teilt eine ähnliche heterocyclische Struktur, unterscheidet sich jedoch in seiner biologischen Aktivität und seinen Anwendungen.

Ethylacetoacetat: Obwohl strukturell unterschiedlich, durchläuft es ähnliche Arten von chemischen Reaktionen wie nucleophile Substitution.

Einzigartigkeit

N-(5-{[(7-Methyl-4-oxo-1,4-dihydrochinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamid ist einzigartig aufgrund seiner Kombination aus einem Chinolin- und Thiadiazolring, die ihm einzigartige chemische und biologische Eigenschaften verleiht, die in einfacheren Analoga nicht vorkommen.

Eigenschaften

Molekularformel |

C17H18N4O2S2 |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

N-[5-[(7-methyl-4-oxo-1H-quinolin-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |

InChI |

InChI=1S/C17H18N4O2S2/c1-3-4-15(23)19-16-20-21-17(25-16)24-9-11-8-14(22)12-6-5-10(2)7-13(12)18-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23) |

InChI-Schlüssel |

YEZCBRLLUQBRIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C3=C(N2)C=C(C=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B11261961.png)

![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261963.png)

![1-(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B11262001.png)

![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11262013.png)

![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide](/img/structure/B11262017.png)

![2-(2-Fluorophenoxy)-N-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]acetamide](/img/structure/B11262020.png)

![N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262024.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11262026.png)

![N-(4-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11262027.png)